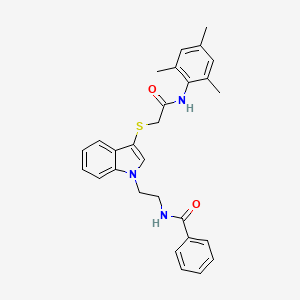

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also has a benzamide group, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The compound would likely have multiple stereocenters, leading to potential stereoisomerism .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides can undergo a variety of reactions, including nucleophilic acyl substitution and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides are generally solid at room temperature and have varying solubilities in water .Wissenschaftliche Forschungsanwendungen

Pharmacological Insights and Potential Therapeutic Applications

Compounds with complex benzamide structures often exhibit significant biological activity, influencing the development of new therapeutic agents. For instance, substituted benzamides and acetamides, known colloquially as U-drugs, have been studied for their euphoric effects and potential as non-fentanyl novel synthetic opioids, highlighting their importance in pharmacological research and drug development (Sharma et al., 2018). Similarly, derivatives of imidazole and indole have been reviewed for their antitumor activities, suggesting that benzamide compounds may also possess potential antitumor properties, contributing to cancer research and therapy (Iradyan et al., 2009).

Role in Central Nervous System (CNS) Drug Development

The exploration of novel central nervous system (CNS) acting drugs focuses on identifying functional chemical groups capable of modulating CNS activity. The review by Saganuwan (2017) discusses various functional groups, including indoles and benzimidazoles, which are closely related to the chemical nature of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide. These compounds are investigated for their potential effects on depression, euphoria, and convulsion, indicating the importance of such compounds in developing new CNS medications (Saganuwan, 2017).

Antioxidant and Anti-inflammatory Properties

Research on betalains, natural pigments with antioxidant properties, reveals insights into the potential health benefits of structurally complex compounds. Betalains are studied for their safety, antioxidant activity, clinical efficacy, and bioavailability, demonstrating their role in preventing oxidative stress and inflammation (Khan, 2016). This suggests that N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide could also exhibit similar bioactivities, meriting investigation into its antioxidant and anti-inflammatory potentials.

Wirkmechanismus

Target of action

Benzimidazole derivatives, which this compound is a part of, have been extensively studied for their therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have also been studied as potential anticancer agents .

Mode of action

The mode of action of benzimidazole derivatives can vary depending on the specific functional groups present on the molecule. For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could potentially have hypoglycemic effects for the therapy of type-2 diabetes .

Biochemical pathways

The biochemical pathways affected by benzimidazole derivatives can also vary widely. For instance, in the case of anticancer activity, they might interfere with cell division or DNA replication processes in cancer cells .

Pharmacokinetics

The ADME properties of benzimidazole derivatives can be influenced by the specific functional groups present on the molecule. For instance, the presence of certain groups might enhance the compound’s solubility, absorption, or metabolic stability .

Result of action

The molecular and cellular effects of benzimidazole derivatives can include inhibition of certain enzymes, interference with cell division, induction of apoptosis in cancer cells, among others .

Action environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and so on .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-19-15-20(2)27(21(3)16-19)30-26(32)18-34-25-17-31(24-12-8-7-11-23(24)25)14-13-29-28(33)22-9-5-4-6-10-22/h4-12,15-17H,13-14,18H2,1-3H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACFCMGUFRFNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2562276.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide](/img/structure/B2562278.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/no-structure.png)

![2-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2562293.png)

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2562294.png)